molecular formula C23H25N3O3S B1681145 STF-31 CAS No. 724741-75-7

STF-31

Cat. No.: B1681145
CAS No.: 724741-75-7
M. Wt: 423.5 g/mol
InChI Key: NGQPRVWTFNBUHA-UHFFFAOYSA-N
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Description

STF-31 is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a tert-butylphenyl group, a sulfonyl group, and a pyridinyl group

Biochemical Analysis

Biochemical Properties

STF-31 interacts with the glucose transporter 1 (GLUT1), a protein that facilitates the transport of glucose across the plasma membranes of mammalian cells . By inhibiting GLUT1, this compound reduces glucose uptake in cells, particularly in RCC 4 cells . This interaction is of a inhibitory nature, with this compound acting as a competitive inhibitor for the glucose binding site on GLUT1 .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its impact on glucose metabolism. By inhibiting GLUT1, this compound reduces glucose uptake in cells, which can have a profound effect on cellular metabolism . This can lead to a decrease in the production of ATP, a key molecule in cellular energy transfer, and can impact various cellular processes that rely on ATP, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GLUT1, inhibiting the transporter’s ability to facilitate glucose uptake . This results in a decrease in intracellular glucose levels, which can impact various downstream processes, including glycolysis and the production of ATP .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to be time-dependent . Over time, continued exposure to this compound can lead to a sustained reduction in glucose uptake, impacting cellular metabolism and potentially leading to cell death in certain cell types .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been observed to vary with dosage . At lower doses, this compound effectively inhibits glucose uptake, while at higher doses, it can lead to significant reductions in ATP production and potentially toxic effects .

Metabolic Pathways

This compound is involved in the regulation of glucose metabolism, acting as an inhibitor of the GLUT1 transporter . This can impact the glycolysis pathway, reducing the conversion of glucose to pyruvate and subsequently impacting ATP production .

Transport and Distribution

This compound is believed to be transported into cells via passive diffusion . Once inside the cell, it binds to GLUT1, inhibiting the transporter and reducing glucose uptake .

Subcellular Localization

The subcellular localization of this compound is primarily at the cell membrane, where it interacts with GLUT1 . By binding to GLUT1, this compound inhibits the transporter’s function, reducing glucose uptake and impacting cellular metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of STF-31 typically involves the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of a base such as triethylamine . The reaction is carried out in an ethanolic solution, where the sulfonyl chloride reacts with the amine to form the desired sulfonamide compound. The reaction conditions are generally mild, and the product is obtained in good yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

STF-31 can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of a nitro group would yield an amine.

Scientific Research Applications

STF-31 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of STF-31 involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, while the pyridinyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

STF-31 is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfonyl and pyridinyl groups allows for versatile interactions with various chemical and biological systems, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-23(2,3)19-10-12-21(13-11-19)30(28,29)25-15-17-6-8-18(9-7-17)22(27)26-20-5-4-14-24-16-20/h4-14,16,25H,15H2,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQPRVWTFNBUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70359693
Record name 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

724741-75-7
Record name STF-31
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16761
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-pyridin-3-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70359693
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 724741-75-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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